8-(2-chloroethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2-chloroethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chloroethyl group, two methyl groups, and a pentyl chain attached to an imidazo[1,2-g]purine-2,4-dione core. Purine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloroethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-chloroethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF)
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
8-(2-chloroethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-(2-chloroethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-(2-chloroethyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Similar structure with a different substitution pattern.
1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: Known for their analgesic and anti-inflammatory activities.
Uniqueness
8-(2-chloroethyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group and the pentyl chain enhances its reactivity and potential therapeutic applications compared to other purine derivatives.
Properties
IUPAC Name |
6-(2-chloroethyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O2/c1-4-5-6-8-21-14(23)12-13(19(3)16(21)24)18-15-20(9-7-17)11(2)10-22(12)15/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDGWPJWQQRABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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